![molecular formula C13H16O2 B15299332 {5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol](/img/structure/B15299332.png)
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol is a unique organic compound characterized by its bicyclic structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol typically involves the formation of the bicyclic core followed by the introduction of the phenyl group and the methanol moiety. One common synthetic route includes the Diels-Alder reaction, which forms the bicyclic structure, followed by functional group transformations to introduce the phenyl and methanol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for various applications.
化学反応の分析
Types of Reactions
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
科学的研究の応用
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it valuable for studying biological interactions and potential therapeutic effects.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: The compound’s properties are explored for applications in material science, including the development of new materials with unique characteristics.
作用機序
The mechanism by which {5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The compound’s bicyclic structure allows it to fit into specific binding sites, making it a valuable tool for studying molecular interactions and designing targeted therapies.
類似化合物との比較
Similar Compounds
{5-Phenyl-3-azabicyclo[3.1.1]heptan-1-yl}methanol hydrochloride: This compound has a similar bicyclic structure but includes an azabicyclo moiety instead of an oxabicyclo moiety.
{3-oxabicyclo[3.1.1]heptan-1-yl}methanol: This compound lacks the phenyl group, making it less complex.
{1-methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanol: This compound has a methyl group instead of a phenyl group, altering its chemical properties.
Uniqueness
{5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-yl}methanol stands out due to its specific combination of a phenyl group and a bicyclic structure, which imparts unique chemical and physical properties. These properties make it particularly valuable for applications in drug synthesis and material science.
特性
分子式 |
C13H16O2 |
|---|---|
分子量 |
204.26 g/mol |
IUPAC名 |
(5-phenyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanol |
InChI |
InChI=1S/C13H16O2/c14-8-12-6-13(7-12,10-15-9-12)11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
InChIキー |
GICCKWCOXJDVSI-UHFFFAOYSA-N |
正規SMILES |
C1C2(CC1(COC2)C3=CC=CC=C3)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



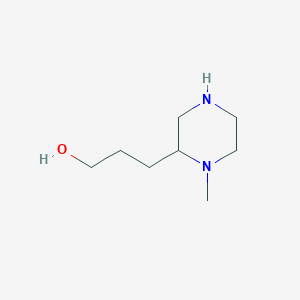

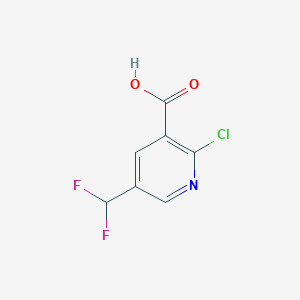
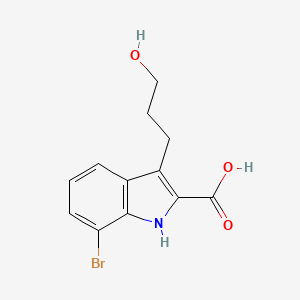
![5-Azaspiro[3.5]nonan-2-one](/img/structure/B15299291.png)
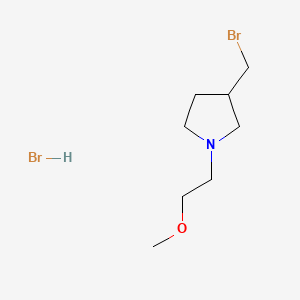
![Methyl[(thian-3-yl)methyl]amine hydrochloride](/img/structure/B15299304.png)
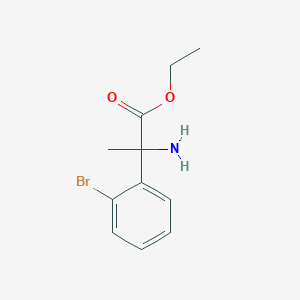
![2-((5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B15299316.png)
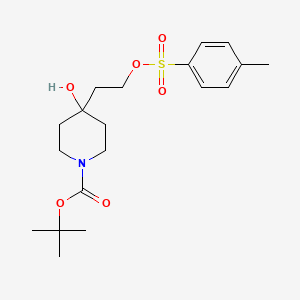
![(1R,5S,7s)-3-[(tert-butoxy)carbonyl]-9-oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B15299335.png)
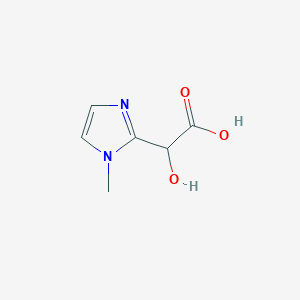
![4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid hydrochloride](/img/structure/B15299338.png)
